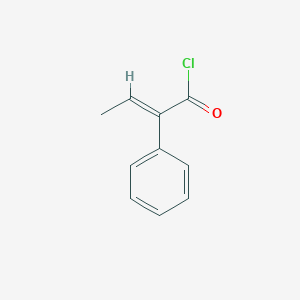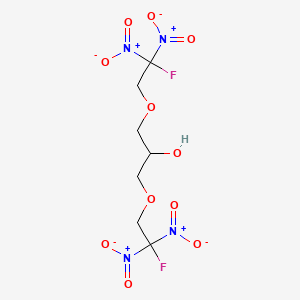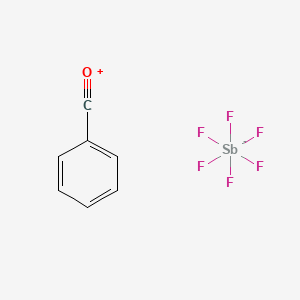![molecular formula C10H17ClN2 B13417439 N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)
N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride is an organic compound with the chemical formula C10H16N2·HCl. It is a derivative of aniline and is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is typically found as a hydrochloride salt, which enhances its solubility in water and other solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride involves several steps. One common method includes the reaction of N-methylaniline with ethylene oxide, followed by methylation of the resulting product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
N-Methylaniline Reaction: N-Methylaniline reacts with ethylene oxide under controlled conditions to form N-[2-(methylamino)ethyl]aniline.
Methylation: The intermediate product is then methylated using a methylating agent such as methyl iodide.
Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, alkoxides; reactions often require catalysts or specific solvents.
Major Products Formed
Oxidation: Products may include N-oxide derivatives or other oxidized forms.
Reduction: Reduced forms of the compound, such as primary or secondary amines.
Substitution: Substituted aniline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylaniline: A simpler derivative of aniline with similar chemical properties.
N,N-Dimethylaniline: Another derivative with two methyl groups attached to the nitrogen atom.
N-Ethylmethylamine: A related compound with an ethyl group instead of a methyl group.
Uniqueness
N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it more versatile for use in different fields.
Eigenschaften
Molekularformel |
C10H17ClN2 |
|---|---|
Molekulargewicht |
200.71 g/mol |
IUPAC-Name |
N,N'-dimethyl-N'-phenylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C10H16N2.ClH/c1-11-8-9-12(2)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3;1H |
InChI-Schlüssel |
YCSQVVSHOKWILI-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCN(C)C1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


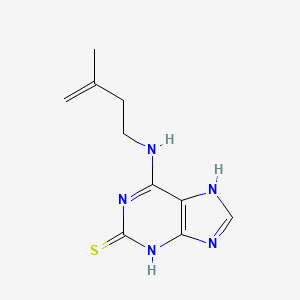
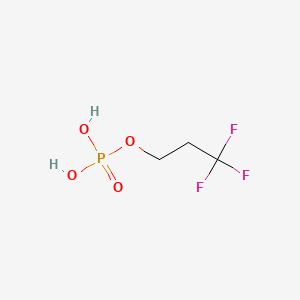

![N-(4-aminocyclohexyl)-2-(3-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417392.png)
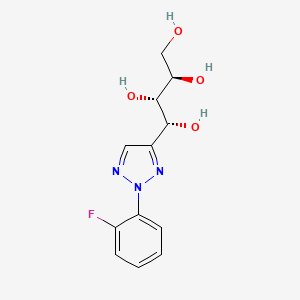

![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)

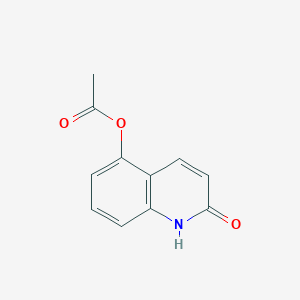
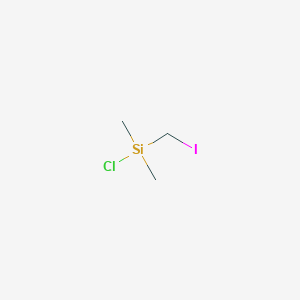
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol](/img/structure/B13417418.png)
